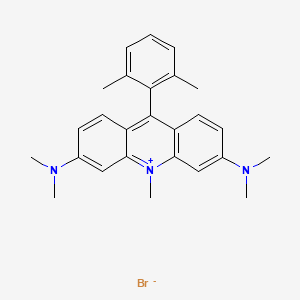

3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide is a synthetic organic compound known for its vibrant color and fluorescence properties. It is commonly used as a fluorescent dye in various scientific applications, including biological staining and fluorescence microscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide typically involves the condensation of 3,6-bis(dimethylamino)acridine with 2,6-dimethylphenyl bromide in the presence of a strong base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Biological Staining: Used as a fluorescent dye to stain biological tissues and cells for microscopy.

Fluorescence Microscopy: Employed in fluorescence microscopy to visualize cellular structures and processes.

Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.

Photodynamic Therapy: Investigated for its potential use in photodynamic therapy for cancer treatment.

Mechanism of Action

The compound exerts its effects primarily through its ability to fluoresce under specific wavelengths of light. When exposed to light, the electrons in the compound’s molecular structure become excited and emit light at a different wavelength, producing fluorescence. This property is harnessed in various applications, such as imaging and sensing.

Comparison with Similar Compounds

Similar Compounds

3,6-Bis(dimethylamino)acridine: A precursor in the synthesis of the target compound, also used as a fluorescent dye.

9-(2,6-Dimethylphenyl)-10-methylacridin-10-ium bromide: A structurally similar compound with comparable fluorescent properties.

Uniqueness

3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide is unique due to its specific combination of substituents, which confer distinct fluorescent characteristics and make it particularly useful in applications requiring high sensitivity and specificity.

Biological Activity

3,6-Bis(dimethylamino)-9-(2,6-dimethylphenyl)-10-methylacridin-10-ium bromide (CAS No. 2380163-04-0) is a compound of interest due to its potential biological activities and applications in various fields such as photochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H30BrN3

- Molecular Weight : 464.45 g/mol

- Appearance : Orange to dark red solid

- Purity : Typically ≥ 95%

Antimicrobial Properties

Research has indicated that acridinium derivatives, including this compound, exhibit significant antimicrobial activity. A study focusing on various acridinium compounds demonstrated that modifications in the side chains could enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Photocatalytic Activity

The compound is also recognized for its photocatalytic properties. It has been utilized in photochemical reactions, particularly in the generation of reactive oxygen species (ROS) under light exposure. This property is crucial for applications in environmental remediation and organic synthesis.

The biological activity of this compound can be attributed to its ability to form complexes with biological macromolecules. The dimethylamino groups enhance its solubility and interaction with cellular components, facilitating its uptake into cells where it can exert its effects.

Case Studies

-

Antibacterial Efficacy Study :

- A comparative study evaluated the antibacterial effects of various acridinium compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.

-

Photocatalytic Degradation of Pollutants :

- In an experimental setup, the compound was tested for its ability to degrade organic pollutants under UV light. The degradation rate was measured at different concentrations, revealing a significant reduction in pollutant levels within 60 minutes of exposure.

Data Table: Biological Activity Summary

Properties

IUPAC Name |

9-(2,6-dimethylphenyl)-3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N3.BrH/c1-17-9-8-10-18(2)25(17)26-21-13-11-19(27(3)4)15-23(21)29(7)24-16-20(28(5)6)12-14-22(24)26;/h8-16H,1-7H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJUFQWANMNNOC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)N(C)C)C)N(C)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.